1,3,5-Trimethoxybenzene (1,3,5-TMB) is an organic compound found in various plants, including the Chinese rose (). It has been studied for its potential applications in several scientific research areas:
Studies have shown that 1,3,5-TMB can be a biomarker of dietary flavonoid intake in humans (). Flavonoids are a group of plant-based compounds with potential health benefits. By measuring the levels of 1,3,5-TMB in urine, researchers can estimate an individual's flavonoid consumption.
1,3,5-TMB has been used as a reference standard in quantitative proton nuclear magnetic resonance (NMR) spectroscopy, a technique used to identify and quantify molecules in a sample (). It can also act as a cleaving agent for removing a specific chemical group (p-methoxybenzyl) from other molecules (). This property is useful in organic synthesis, allowing researchers to modify the structure of other molecules.
1,3,5-Trimethoxybenzene is an aromatic compound characterized by three methoxy groups attached to a benzene ring at the 1, 3, and 5 positions. With the molecular formula and a molecular weight of approximately 168.19 g/mol, it appears as a white to cream crystalline powder. This compound is insoluble in water but soluble in organic solvents such as methanol and ether . It is notably recognized as a significant scent component in the fragrance of Chinese roses and serves various roles in organic synthesis .
The mechanism of action of 1,3,5-trimethoxybenzene is primarily related to its demethylating properties. It is believed to act as a nucleophile, attacking the methyl group attached to the aromatic ring in the protected molecule and leading to the cleavage of the p-methoxybenzyl protecting group [1].
This demethylating property might be useful in organic synthesis for the selective removal of protecting groups.
The applications of 1,3,5-trimethoxybenzene are diverse:
1,3,5-Trimethoxybenzene has been identified as a biomarker for flavonoid consumption in humans. Its presence in biological systems suggests potential implications for dietary studies and metabolic research. Additionally, it exhibits antioxidant properties which may contribute to its biological significance .
Several methods have been developed for synthesizing 1,3,5-trimethoxybenzene:
Studies on the interactions of 1,3,5-trimethoxybenzene with other compounds reveal its role in various reaction mechanisms. For instance:
Several compounds share structural similarities with 1,3,5-trimethoxybenzene. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2,4-Trimethoxybenzene | C9H12O3 | Different methoxy positioning; potential for different reactivity patterns. |
2,4-Dimethoxybenzaldehyde | C9H10O3 | Contains an aldehyde group; used primarily in flavoring and fragrances. |
1,3-Dimethoxybenzene | C9H12O2 | Fewer methoxy groups; less sterically hindered than 1,3,5-trimethoxybenzene. |
Phloroglucinol | C6H6O3 | A precursor compound; lacks methyl substitutions but shares similar functional properties. |
The unique arrangement of methoxy groups at the 1, 3, and 5 positions gives 1,3,5-trimethoxybenzene distinctive electronic properties and reactivity compared to these similar compounds.
Irritant